2-methoxy-6-Quinolinesulfonyl chloride
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Overview
Description
2-Methoxyquinoline-6-sulfonyl chloride: is a chemical compound with the molecular formula C10H8ClNO3S and a molecular weight of 257.69 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, industrial processes, and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyquinoline-6-sulfonyl chloride typically involves the sulfonation of 2-methoxyquinoline. This process can be achieved by reacting 2-methoxyquinoline with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of 2-Methoxyquinoline-6-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyquinoline-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation and Reduction Reactions: Products vary depending on the specific conditions and reagents used.
Scientific Research Applications
2-Methoxyquinoline-6-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxyquinoline-6-sulfonyl chloride involves its interaction with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in the design of inhibitors and probes for studying enzyme activity and protein function . The compound can also interfere with cellular pathways by modifying key proteins and enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
6-Methoxyquinoline: Used as a precursor in the synthesis of fluorescent sensors and other bioactive molecules.
8-Methoxyquinoline-5-sulfonyl chloride: Known for its anticancer and antibacterial activities.
Quinoline-5-sulfonamides: These compounds have shown significant biological activities, including anticancer and antimicrobial properties.
Uniqueness: 2-Methoxyquinoline-6-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy group at the 2-position and sulfonyl chloride group at the 6-position make it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C10H8ClNO3S |
---|---|
Molecular Weight |
257.69 g/mol |
IUPAC Name |
2-methoxyquinoline-6-sulfonyl chloride |
InChI |
InChI=1S/C10H8ClNO3S/c1-15-10-5-2-7-6-8(16(11,13)14)3-4-9(7)12-10/h2-6H,1H3 |
InChI Key |
BXAKLISSBDVISR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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